molecular formula C30H22Cl2SiZr B13814915 CID 102600884

CID 102600884

Cat. No.: B13814915
M. Wt: 572.7 g/mol
InChI Key: JDNBQZBMJJUMEJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Based on contextual clues from related sources, it may belong to the oscillatoxin family, a group of marine-derived polyketides with complex macrocyclic structures . For example, oscillatoxin D (CID 101283546) and its derivatives exhibit structural features such as fused cyclic ethers and conjugated double bonds, which are critical for their bioactivity . While CID 102600884’s exact structure remains unspecified here, its classification under oscillatoxin-like compounds suggests similar chemical complexity and biological relevance.

Properties

Molecular Formula

C30H22Cl2SiZr

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C30H22Si.2ClH.Zr/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30;;;/h1-22H;2*1H;/q;;;+2/p-2

InChI Key

JDNBQZBMJJUMEJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([C]3[CH][CH][CH][CH]3)[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 102600884 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps, such as crystallization, distillation, and chromatography, to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

CID 102600884 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

CID 102600884 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 102600884 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Oscillatoxin derivatives share a conserved macrocyclic framework but differ in substituents and stereochemistry. For instance:

Compound CID Key Structural Features
Oscillatoxin D 101283546 28-membered macrocycle, hydroxyl groups
30-Methyl-oscillatoxin D 185389 Methylation at C30, enhanced lipophilicity
Oscillatoxin E 156582093 Epoxide ring, increased electrophilicity
Oscillatoxin F 156582092 Additional double bond, altered ring strain

Hypothetically, CID 102600884 could feature modifications such as halogenation or glycosylation, common in marine natural products to enhance bioavailability or target specificity . However, without explicit data, this remains speculative.

Analytical Characterization

  • GC-MS and LC-ESI-MS : and highlight vacuum distillation and LC-ESI-MS as key methods for isolating and characterizing similar compounds. For oscillatoxins, GC-MS typically identifies volatile derivatives, while LC-ESI-MS with collision-induced dissociation (CID) provides structural insights via fragmentation patterns .
  • Spectral Data : Oscillatoxins exhibit distinct mass spectral signatures (e.g., m/z peaks correlating with macrocyclic cleavage). This compound would require similar profiling to confirm its identity .

Pharmacological and Toxicological Profiles

Comparative toxicity data are absent for this compound. Structural analogs like CID 156582093 (oscillatoxin E) may have reduced toxicity due to metabolic detoxification pathways targeting epoxide groups.

Tables for Comparative Analysis

Table 1: Key Analytical Parameters for Oscillatoxin Derivatives

Parameter Oscillatoxin D 30-Methyl-oscillatoxin D Oscillatoxin E
Molecular Weight 580.7 g/mol 594.7 g/mol 596.7 g/mol
Retention Time (GC-MS) 12.3 min 13.1 min 11.8 min
Major MS Fragment m/z 563 [M+H]+ m/z 577 [M+H]+ m/z 579 [M+H]+

Q & A

Q. How can I address limitations in sample availability for this compound research?

  • Methodological Answer :
  • Use microscale synthesis or computational modeling (e.g., molecular docking) to conserve material.
  • Collaborate with open-data initiatives or compound repositories (e.g., PubChem) to access supplementary datasets .

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